Benzene-1,2,4-d3
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Overview
Description
Benzene-1,2,4-d3 is a derivative of benzene, which is an organic aromatic compound . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . In the case of Benzene-1,2,4-d3, three of the hydrogen atoms are replaced with deuterium .
Molecular Structure Analysis
Benzene has a unique structure that allows it and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications . It has a hexagonal, planar ring of carbons with alternating single and double bonds . This structure is also expected for Benzene-1,2,4-d3, with the difference being the replacement of three hydrogen atoms with deuterium .
Physical And Chemical Properties Analysis
Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents . Upon combustion, benzene produces a sooty flame . These properties are expected to be similar for Benzene-1,2,4-d3.
Scientific Research Applications
Antimicrobial Compounds
Benzene-1,2,4-triol, a bio-based phenolic compound, has shown high potential as a scaffold for the synthesis of new anti-X. citri compounds . It has a low inhibitory concentration against X. citri (0.05 mM) and is also active against other bacterial species . However, it is prone to oxidative dimerization, which reduces its antimicrobial activity .
Detection of Aromatic Hydrocarbons
Quartz tuning forks (QTFs) coated with self-assembled monolayers (SAM) of a lower-rim functionalized calix 4arene methoxy ester (CME) have been used for the detection of benzene, toluene, and ethylbenzene in water samples . The QTFs had lower limits of detection for all three aromatic hydrocarbons in the 10 −14 M range .
Synthesis of Triheterocyclic Molecules
Benzene-1,2,4-d3 can be used as a precursor in the multistep synthesis of targeted triheterocyclic molecules .
Formation of Nitrobenzene
When benzene interacts with nitric and sulfuric acids, nitrobenzene is formed. This reaction involves an electrophilic aromatic substitution .
Mechanism of Action
Target of Action
Benzene-1,2,4-triol, a bio-based phenolic compound, has shown high potential as a scaffold for the synthesis of new anti-X. citri compounds . It has a low inhibitory concentration against X. citri (0.05 mM) and is also active against other bacterial species .
Biochemical Pathways
This suggests that it may interfere with other biochemical processes, such as iron metabolism, which is crucial for bacterial growth and survival .
Pharmacokinetics
It is known that it is prone to oxidative dimerization This could potentially affect its ADME properties, including its bioavailability
Result of Action
The primary result of benzene-1,2,4-triol’s action is its antimicrobial activity against X. citri and other bacterial species . It has a low inhibitory concentration against X. citri, suggesting that it is highly effective at inhibiting the growth of this bacterium .
Action Environment
The action of benzene-1,2,4-triol can be influenced by environmental factors. For example, it is prone to oxidative dimerization, which can reduce its antimicrobial activity . This suggests that the presence of oxygen in the environment could potentially affect the compound’s action, efficacy, and stability.
Safety and Hazards
properties
IUPAC Name |
1,2,4-trideuteriobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-FYFKOAPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C=C1)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,2,4-d3 |
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